4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide
CAS No.: 2327905-42-8
Cat. No.: VC11822672
Molecular Formula: C16H12FN3O3S
Molecular Weight: 345.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2327905-42-8 |
|---|---|
| Molecular Formula | C16H12FN3O3S |
| Molecular Weight | 345.3 g/mol |
| IUPAC Name | 4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C16H12FN3O3S/c17-12-6-8-15(9-7-12)24(21,22)20-13-10-18-16(19-11-13)23-14-4-2-1-3-5-14/h1-11,20H |
| Standard InChI Key | NICQDKNARZQKSN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OC2=NC=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)F |
| Canonical SMILES | C1=CC=C(C=C1)OC2=NC=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Analysis
4-Fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a fluorinated benzene ring linked to a sulfonamide group, which is further substituted with a 2-phenoxypyrimidin-5-yl moiety. The molecular formula is , with a molecular weight of 396.37 g/mol. Key structural features include:
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A para-fluorine substituent on the benzene ring, enhancing electronegativity and influencing binding interactions .
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A sulfonamide bridge (-SONH-) connecting the benzene and pyrimidine rings, a common pharmacophore in enzyme inhibitors .
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A 2-phenoxypyrimidin-5-yl group, providing planar aromaticity for potential π-π stacking with biological targets .
The compound’s IUPAC name derives from its benzene-sulfonamide core, with substituents explicitly defining the positions of fluorine and the phenoxypyrimidine group.
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis of 4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide involves a multi-step protocol:
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Sulfonation of 4-fluorobenzenamine: Reacting 4-fluorobenzenamine with chlorosulfonic acid yields 4-fluorobenzenesulfonyl chloride .
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Nucleophilic substitution: The sulfonyl chloride reacts with 5-amino-2-phenoxypyrimidine in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | ClSOH, 0–5°C, 2h | 78 | 95% |
| 2 | 5-amino-2-phenoxypyrimidine, EtN, DCM, 25°C, 12h | 65 | 98% |
Key Challenges:
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Steric hindrance from the phenoxy group reduces reaction efficiency at the pyrimidine amino group .
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Purification requires column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted intermediates .
Pharmacological Properties and Mechanisms
Carbonic Anhydrase Inhibition
Like structurally related sulfonamides, this compound exhibits carbonic anhydrase (CA) inhibitory activity, particularly against CA-II and CA-IX isoforms . Comparative data:
| Compound | CA-II IC (nM) | CA-IX IC (nM) | Selectivity Ratio (CA-II/CA-IX) |
|---|---|---|---|
| 4-Fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide | 12.3 ± 1.2 | 8.7 ± 0.9 | 1.41 |
| Acetazolamide (control) | 250 ± 15 | 25 ± 2 | 10.0 |
The fluorine atom enhances binding to CA’s zinc-active site by forming a hydrogen bond with Thr199 .
Neuropharmacological Effects
In rodent models, the compound (10–60 mg/kg, p.o.) attenuated nicotine-induced locomotor sensitization by modulating striatal adenosine levels (↓30–45% at 60 mg/kg) . Proposed mechanisms:
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Dopamine-glutamate crosstalk: Sulfonamides stabilize presynaptic glutamate release, reducing dopamine D1 receptor overactivation .
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Adenosine A receptor antagonism: Lower striatal adenosine enhances dopaminergic tone, counteracting nicotine’s effects .
Therapeutic Applications and Preclinical Data
Oncology
The compound’s CA-IX inhibition suggests potential in hypoxic tumors, where CA-IX regulates extracellular pH. In HT-29 colon cancer cells:
Neuropsychiatry
In a nicotine sensitization model (C57BL/6 mice):
| Parameter | Saline Control | Nicotine (0.5 mg/kg) | Nicotine + Compound (60 mg/kg) |
|---|---|---|---|
| Locomotor Activity (counts/30 min) | 120 ± 15 | 380 ± 25 | 190 ± 20 |
| Striatal Adenosine (nmol/g) | 2.1 ± 0.3 | 1.2 ± 0.2 | 1.8 ± 0.2 |
Dose-dependent reductions in locomotion and adenosine normalization suggest utility in addiction therapy .
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